Methyl lactoyllactate

Description

Contextualization within α-Hydroxycarboxylic Acid Ester Chemistry

Alpha-hydroxycarboxylic acids (AHAs) are a class of organic acids characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. wikipedia.org This structural feature imparts unique reactivity to these molecules. The esterification of α-hydroxycarboxylic acids is a fundamental reaction in organic synthesis, and various methods have been developed to achieve this transformation efficiently and selectively. acs.orgoup.comrsc.org

Methyl lactoyllactate is a prime example of an ester derived from an α-hydroxycarboxylic acid, in this case, lactic acid. The chemistry of α-hydroxycarboxylic acid esters is significant for several reasons:

Reactivity: The presence of both a hydroxyl and an ester group allows for a range of chemical transformations, including further esterification, transesterification, and polymerization.

Chiral Building Blocks: Many α-hydroxycarboxylic acids, including lactic acid, are chiral. Their esters, such as this compound, can serve as valuable chiral synthons in the preparation of enantiomerically pure compounds.

Precursors to Polymers: Esters of simple α-hydroxycarboxylic acids are key monomers and intermediates in the synthesis of biodegradable polyesters.

The synthesis of α-hydroxycarboxylic acid esters can be achieved through various catalytic methods. For instance, boric acid has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids at room temperature. acs.org Other methods involve the use of masked acyl cyanide reagents or the oxygenation of α,β-unsaturated carboxylic acid esters. oup.comorganic-chemistry.org

Significance as an Oligomeric Intermediate in Polymer Precursor Synthesis

One of the most critical applications of this compound is its role as an oligomeric intermediate in the production of polylactic acid (PLA), a widely used biodegradable and biocompatible polymer. ontosight.ai The synthesis of high molecular weight PLA often proceeds through the formation of a cyclic diester intermediate called lactide.

The process typically involves the following steps:

Oligomerization of Lactic Acid: Lactic acid is first polymerized to form low molecular weight oligomers, which are linear chains of repeating lactic acid units. swaminathansivaram.inresearchgate.net this compound can be considered a very short oligomer in this context.

Depolymerization to Lactide: These oligomers are then depolymerized under heat and in the presence of a catalyst to form lactide. scispace.com This is an intramolecular transesterification reaction, often referred to as a "back-biting" reaction. scispace.com

Ring-Opening Polymerization: The purified lactide is then subjected to ring-opening polymerization to produce high molecular weight PLA. scispace.com

This compound and similar small oligomers are crucial in this process as they are the precursors that undergo the cyclization to form lactide. The efficiency of lactide formation and its stereochemical purity can be influenced by the nature of the oligomeric starting material and the reaction conditions. scispace.com For instance, the use of specific catalysts, such as tin-based compounds, can affect the yield and the degree of racemization during the conversion of oligomeric PLA to lactide. scispace.com

Chemical and Physical Properties of this compound

| Property | Value |

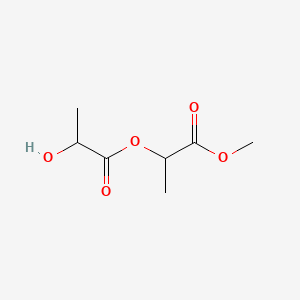

| Molecular Formula | C7H12O5 ontosight.ai |

| Molecular Weight | 176.1672 g/mol ncats.ioncats.io |

| IUPAC Name | (2-methoxy-2-oxoethyl) 2-hydroxypropanoate |

| Synonyms | Lactic acid lactate (B86563) methyl ester ontosight.ai |

| Appearance | Colorless liquid |

| Solubility | Soluble in water and organic solvents chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| SMILES | COC(=O)C(C)OC(=O)C(C)O ncats.io |

| InChI | InChI=1S/C7H12O5/c1-4(8)6(9)12-5(2)7(10)11-3/h4-5,8H,1-3H3 ncats.io |

| InChIKey | LMQQAQDHUZSAQC-UHFFFAOYSA-N ncats.io |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methoxy-1-oxopropan-2-yl) 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4(8)6(9)12-5(2)7(10)11-3/h4-5,8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQQAQDHUZSAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324489 | |

| Record name | METHYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2037-15-2 | |

| Record name | Methyl lactoyllactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-406837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL LACTOYLLACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PH5897B3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl Lactoyllactate

Esterification Pathways involving Lactic Acid and its Derivatives

The synthesis of methyl lactoyllactate can be approached through several distinct esterification pathways. These routes contend with a complex reactive system that includes lactic acid, its oligomers, methanol (B129727), and the water formed during the reactions. The primary challenge lies in directing the reaction equilibrium toward the desired dimer ester.

Direct Esterification of Lactoyllactic Acid: A straightforward conceptual pathway involves the initial formation of lactoyllactic acid, the dimer of lactic acid, followed by its esterification.

Oligomerization: Lactic acid undergoes autocatalytic condensation polymerization when heated, particularly under reduced pressure, to remove the water byproduct. acs.orggoogle.com By carefully controlling the temperature, pressure, and reaction time, the oligomerization can be guided to favor the formation of the dimer, lactoyllactic acid.

Esterification: The resulting lactoyllactic acid is then subjected to a conventional acid-catalyzed esterification with methanol to yield this compound.

Transesterification of Lactic Acid Oligomers: An alternative route involves creating a mixture of lactic acid oligomers first and then reacting them with methanol. nih.gov

Pre-oligomerization: An aqueous solution of lactic acid is heated to drive off water, promoting the formation of a mixture of linear lactic acid oligomers (dimers, trimers, etc.). This step effectively removes water from the system before the introduction of the alcohol, which positively influences the chemical equilibrium in the subsequent esterification step. nih.gov

Catalytic Transesterification: The oligomer mixture is then treated with anhydrous methanol in the presence of a suitable transesterification catalyst, such as a Lewis acid (e.g., anhydrous ferric chloride). nih.gov This reaction, a form of alcoholysis, breaks down the oligomers and esterifies the resulting fragments. The final product is an anhydrous mixture of methyl lactate (B86563) and its oligomeric esters, including this compound, which must then be separated via distillation.

Concurrent Esterification and Oligomerization: this compound is also formed as a condensation product during the synthesis of methyl lactate itself. In processes aimed at producing the monomer, conditions can sometimes favor the formation of small quantities of dimer and trimer esters. google.com By manipulating these conditions, such as the reactant molar ratio and the efficiency of water removal, the reaction can be shifted to favor the formation of this compound in a single step. This approach, however, requires exceptional control to prevent runaway polymerization.

Oligomerization Control in this compound Synthesis

The successful synthesis of this compound, as opposed to methyl lactate or polylactic acid, is fundamentally a matter of precisely controlling the extent of lactic acid's self-condensation. The goal is to promote dimerization while preventing the formation of longer polymer chains. Several factors are critical to achieving this control.

Water Removal: The condensation of two lactic acid molecules to form lactoyllactic acid is a reversible equilibrium reaction that produces one molecule of water. Consequently, the efficient and continuous removal of water from the reaction medium is the primary factor driving the formation of oligomers. acs.org Techniques such as heating under vacuum or using a Dean-Stark apparatus are employed to shift the equilibrium toward the dimer and higher oligomers. google.com

Reactant Stoichiometry: The molar ratio of methanol to lactic acid is a crucial control parameter. A large excess of methanol favors the formation of the monomer, methyl lactate, as it increases the probability of a lactic acid molecule reacting with methanol rather than another lactic acid molecule. upb.ro To promote the formation of this compound, a more controlled stoichiometry is required, potentially using a molar ratio closer to 1:2 (methanol to lactic acid), allowing for dimerization to occur before or alongside esterification.

Temperature and Pressure: Reaction temperature influences the rates of both esterification and oligomerization. Higher temperatures generally accelerate both reactions. However, excessively high temperatures can lead to the formation of higher oligomers and potential degradation byproducts. acs.org Pressure is typically controlled to facilitate the removal of volatile byproducts. Polycondensation of lactic acid is often carried out under stepwise reduced pressure to effectively remove water as the viscosity of the medium increases. google.com

Catalyst Selection: The reaction is typically catalyzed by acids. Strong mineral acids (e.g., sulfuric acid), as well as heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst 15), are effective for both esterification and promoting condensation. metu.edu.tracs.org For the transesterification of pre-formed oligomers, Lewis acids have been shown to be effective catalysts. nih.gov The choice of catalyst can influence the relative kinetics of the competing reactions, providing another lever for controlling the product distribution.

The interplay of these parameters determines the final product composition. The table below illustrates how reaction conditions can be conceptually adjusted to favor different products.

| Parameter | Conditions Favoring Methyl Lactate (Monomer) | Conditions Favoring this compound (Dimer) | Rationale |

|---|---|---|---|

| Methanol:Lactic Acid Molar Ratio | High (>3:1) | Low (~1:2 to 1:1) | A high excess of methanol drives the reaction towards the monomer ester. Lower ratios allow for lactic acid self-condensation. |

| Water Removal | Moderate (sufficient for esterification) | Aggressive (e.g., vacuum distillation) | Aggressive water removal is the primary driver for oligomerization. |

| Temperature | Moderate (e.g., 70-100 °C) | Moderately High (e.g., 100-150 °C) | Higher temperatures accelerate condensation but must be controlled to prevent formation of higher oligomers and degradation. |

| Pressure | Atmospheric | Reduced / Vacuum | Reduced pressure facilitates the boiling and removal of water, promoting the condensation reaction. google.com |

Continuous Flow Synthesis Approaches for this compound

Continuous flow manufacturing offers significant advantages for complex chemical syntheses, including superior control over reaction time, temperature, and mass transfer, as well as the potential for integrated separation. nih.gov For a reaction system like this compound synthesis, where precise control over competing oligomerization and esterification reactions is paramount, continuous flow methods are particularly promising.

Reactive Distillation (RD): This is one of the most suitable process intensification technologies for this synthesis. Reactive distillation combines chemical reaction and product separation into a single unit, offering the ability to continuously remove byproducts and shift the reaction equilibrium. researchgate.netntnu.no

In a potential setup for this compound, lactic acid and methanol would be fed into a distillation column containing a solid acid catalyst in a defined reaction zone.

Byproduct Removal: As the reactions proceed, water (a byproduct of both esterification and condensation) and unreacted methanol (the most volatile reactant) would move up the column and be removed from the top. researchgate.net This continuous removal of water is critical for driving the oligomerization to the dimer stage.

Product Collection: The desired this compound, being less volatile than the reactants and water, would move down the column along with higher oligomers and unreacted lactic acid. It could then be collected from the bottom of the column or from a side-stream.

The primary challenge in this system is the large difference in boiling points between methanol (65 °C) and lactic acid (212 °C), which can cause the reactants to separate within the column. researchgate.net This necessitates advanced column configurations to ensure proper mixing and residence time in the catalytic zone.

Packed-Bed Flow Reactors: A simpler continuous flow approach involves pumping the reactant mixture through a heated tube or column packed with a solid acid catalyst (e.g., an ion-exchange resin).

Precise Residence Time Control: The key advantage of this setup is the precise control over residence time, which is determined by the reactor volume and the flow rate. By carefully tuning the residence time, the reaction can theoretically be stopped after the desired level of dimerization and esterification has occurred.

Temperature Management: The high surface-area-to-volume ratio of flow reactors allows for excellent heat transfer, enabling precise temperature control to optimize the reaction rates and minimize byproduct formation.

The table below outlines a conceptual design for a reactive distillation process aimed at synthesizing this compound.

| Component | Feed Location | Reaction Zone | Product Drawoff Location |

|---|---|---|---|

| Lactic Acid | Upper Section (above catalyst bed) | Middle Section (Catalytic Packing) | Bottoms (as unreacted or oligomers) |

| Methanol | Middle Section (into catalyst bed) | Top (Distillate, recycled) | |

| Water (Byproduct) | N/A (formed in-situ) | N/A | Top (Distillate) |

| Methyl Lactate | N/A (formed in-situ) | N/A | Side-stream or Top |

| This compound | N/A (formed in-situ) | N/A | Bottoms or Side-stream |

Catalytic Transformations Involving Methyl Lactoyllactate

Catalysis in Cyclic Ester Formation from Methyl Lactoyllactate

The cyclization of this compound to lactide involves the removal of a methanol (B129727) molecule. This process is catalyzed by acidic or basic sites that promote the intramolecular esterification. The choice of catalyst influences reaction conditions, product yield, and the formation of byproducts.

Heterogeneous catalysts offer significant advantages in industrial processes, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions compared to their homogeneous counterparts.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them effective catalysts for a range of organic transformations. In the context of lactide synthesis, zeolites can facilitate the cyclization of lactic acid and its derivatives. One study reported a one-step heterogeneous catalytic process using H-beta zeolite to produce lactide from a 50% aqueous solution of lactic acid, achieving a high yield of 83–97% at temperatures between 150–220 °C. dtu.dknih.gov While this study starts from lactic acid, the mechanism involves the formation of linear oligomers like this compound as intermediates before cyclization to lactide, indicating the effectiveness of zeolites for this transformation. The shape-selective nature of zeolites can also play a role in favoring the formation of the desired lactide isomer. nih.gov

Interactive Data Table: Performance of H-beta Zeolite in Lactide Synthesis from Lactic Acid

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | H-beta zeolite | dtu.dknih.gov |

| Substrate | 50% aq. Lactic Acid | dtu.dknih.gov |

| Temperature (°C) | 150–220 | dtu.dknih.gov |

| Catalyst Loading | 5 wt% | dtu.dknih.gov |

| Yield (%) | 83–97 | dtu.dknih.gov |

Alumina (B75360) (Al₂O₃) and silica-alumina materials are widely used as catalysts and catalyst supports due to their acidic properties and high surface area. In the context of lactide production, alumina-based catalysts have been investigated, primarily for the conversion of lactic acid. For instance, a patent describes a method for producing lactide from aqueous lactic acid by passing the vapors through a reactor containing an alumina catalyst at elevated temperatures. researchgate.net The results indicated that alumina alone was a superior catalyst compared to alumina/silica (B1680970) mixtures for this process. researchgate.net

Another relevant study investigated the vapor-phase conversion of methyl lactate (B86563) to lactide using a TiO₂/SiO₂ catalyst. kataliz.org.ua This catalyst, which can be considered in the broader category of mixed metal oxides on a silica support (related to alumina-silica systems), demonstrated a 74% selectivity towards lactide at a 50-53% conversion of methyl lactate. kataliz.org.ua The reaction was conducted at 260°C and a lowered pressure of 100 mbar. kataliz.org.ua

Interactive Data Table: Performance of TiO₂/SiO₂ Catalyst in Lactide Synthesis from Methyl Lactate

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 5 wt% TiO₂/SiO₂ | kataliz.org.ua |

| Substrate | Methyl Lactate | kataliz.org.ua |

| Temperature (°C) | 260 | kataliz.org.ua |

| Pressure (mbar) | 100 | kataliz.org.ua |

| Conversion (%) | 50-53 | kataliz.org.ua |

| Selectivity (%) | 74 | kataliz.org.ua |

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity under mild conditions. However, their separation from the product can be challenging.

Strong acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are effective catalysts for esterification and transesterification reactions. They function by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the intramolecular cyclization of this compound.

One study investigated the kinetics of reversible oligomerization of L-lactic acid to form L-lactide using a binary catalyst system of SnCl₂·2H₂O and p-toluenesulfonic acid. nih.gov This research highlights the role of p-TSA in promoting the formation of lactide from linear lactic acid oligomers. nih.gov Another report mentions the use of p-toluenesulfonic acid in combination with tin chloride for the polymerization of lactic acid, a process that involves the formation and reaction of oligomers. nih.gov

Sulfuric acid is another strong acid catalyst that can be employed for reactions involving esters of lactic acid. For instance, a patented process describes the degradation of polylactic acid (PLA) in the presence of H₂SO₄ at temperatures between 150 and 190 °C to produce various alkyl lactates. nih.gov This demonstrates the ability of sulfuric acid to catalyze the cleavage of ester bonds in PLA, which is the reverse of the polymerization process and involves intermediates similar to this compound. It is plausible that under appropriate conditions (e.g., removal of methanol), sulfuric acid could also effectively catalyze the cyclization of this compound to lactide.

Homogeneous Catalysis in this compound Reactions

Template Catalysts (e.g., Di-n-butyltin oxide)

Template catalysts, such as organotin compounds like di-n-butyltin oxide, play a significant role in the cyclization of linear lactic acid oligomers to form lactide. While direct studies on the specific use of di-n-butyltin oxide for the conversion of this compound are not extensively detailed in the provided research, the catalytic mechanism of similar tin-based catalysts, such as tin(II) octoate, in lactide formation from lactic acid and its oligomers is well-documented. nii.ac.jpnih.govmdpi.com These catalysts are known to facilitate the intramolecular transesterification of the hydroxy-ester precursor, leading to the formation of the cyclic lactide.

The general mechanism involves the coordination of the tin catalyst to the carbonyl oxygen and the hydroxyl group of the lactic acid moiety within the this compound molecule. This coordination enhances the electrophilicity of the carbonyl carbon and the nucleophilicity of the hydroxyl oxygen, thereby promoting the intramolecular cyclization reaction. The process is typically carried out at elevated temperatures and under reduced pressure to drive the equilibrium towards the formation of the volatile lactide, which can be continuously removed by distillation. nih.gov The efficiency of these catalysts is influenced by factors such as reaction temperature, pressure, and catalyst concentration. nih.gov

The use of tin-based catalysts is favored due to their high catalytic activity and solubility in the reaction medium. nih.gov However, a significant consideration is the potential for racemization at the high temperatures required for the reaction, which can affect the stereochemical purity of the resulting lactide. nih.gov

Table 1: Effect of Tin-Based Catalysts on Lactide Synthesis

| Catalyst | Precursor | Temperature (°C) | Pressure | Key Findings |

| Tin Octoate | Lactic Acid Oligomers | 150 - 210 | Vacuum | Effective for lactide synthesis, with catalyst concentration influencing the yield and purity of L-lactide. mdpi.com |

| Tin-based catalysts | Lactic Acid Oligomers | High | Low | Higher temperatures and lower pressures can decrease lactide yield but improve purity by minimizing racemization. nih.gov |

Micellar Catalysts

The application of micellar catalysis in the conversion of this compound to lactide is an area of growing interest, driven by the principles of green chemistry. Micellar catalysts are self-assembled surfactant molecules in a solvent (typically water), creating nanosized reactors that can enhance reaction rates and selectivity. While specific studies detailing the use of micellar systems for the direct conversion of this compound are not prominent in the provided search results, the principles of micellar catalysis suggest potential applicability.

In a hypothetical micellar system for this conversion, the hydrophobic core of the micelles could serve to concentrate the relatively nonpolar this compound substrate, bringing it into close proximity with a catalyst that could be either partitioned into the micelle or located at the micelle-solvent interface. This localized high concentration can accelerate the intramolecular cyclization reaction. Furthermore, the unique microenvironment within the micelle can influence the transition state of the reaction, potentially leading to improved selectivity for a particular lactide isomer.

Research in related areas has demonstrated the utility of micellar systems for various organic transformations, showcasing benefits such as the use of environmentally benign solvents like water, catalyst recycling, and mild reaction conditions. These advantages make micellar catalysis a promising, though currently underexplored, avenue for the sustainable synthesis of lactide from precursors like this compound.

Enzymatic Catalysis in this compound Conversion (e.g., Hydrolases)

Enzymatic catalysis offers a highly specific and environmentally friendly alternative to traditional chemical catalysts for transformations involving lactic acid derivatives. Hydrolases, such as lipases, are a class of enzymes that catalyze the cleavage of ester bonds through hydrolysis. While their primary role is degradative, under certain conditions, they can also catalyze the reverse reaction, i.e., esterification and transesterification.

The enzymatic conversion of this compound can proceed via two main pathways: hydrolysis to lactic acid and methanol, or intramolecular transesterification to form lactide. The outcome is highly dependent on the reaction conditions, such as the water activity of the system. In an aqueous environment, hydrolysis is the predominant reaction. However, in non-aqueous or low-water media, the equilibrium can be shifted towards synthesis, making the formation of lactide feasible.

For instance, lipase (B570770) B from Candida antarctica (Novozyme 435) has been successfully employed in the ring-opening polymerization of lactide to produce polylactide, demonstrating its ability to interact with the lactide structure. nih.gov This suggests the potential for using this or similar enzymes to catalyze the reverse reaction, the cyclization of a linear precursor like this compound. The enzymatic approach offers the significant advantage of high stereoselectivity, which is crucial for producing enantiopure lactides. nih.gov

Table 2: Examples of Hydrolase Activity on Related Substrates

| Enzyme | Substrate/Product | Reaction | Key Findings |

| Lipase B from Candida antarctica | L-lactide | Ring-opening polymerization | Can produce highly crystalline polylactide. nih.gov |

| Candida rugosa lipase | L-lactide | Ring-opening polymerization | Used to synthesize polylactide for biomedical applications, avoiding metal catalyst residues. untirta.ac.id |

| D- and L-lactate dehydrogenase | Sodium pyruvate | Reduction | Enables the stereoselective synthesis of D- and L-lactic acid, precursors to enantiopure lactides. researchgate.net |

Note: This table highlights the use of enzymes in reactions involving lactide and its precursors, indicating the potential for enzymatic catalysis in the conversion of this compound.

Stereochemical Control in Catalytic Conversions of this compound to Lactide Isomers

The stereochemistry of the lactide monomer is a critical determinant of the physical and mechanical properties of the resulting PLA. Therefore, controlling the stereochemical outcome of the conversion of this compound to lactide is of paramount importance.

Formation of L-Lactide from Enantiopure Precursors

To produce the highly desirable semi-crystalline poly-L-lactic acid (PLLA), it is essential to start with optically pure L-lactide. This, in turn, requires the use of an enantiopure precursor, such as L-methyl lactoyllactate, which is derived from L-lactic acid. The synthesis of L-lactide from an enantiopure precursor aims to preserve the stereochemical integrity of the starting material.

The use of stereoselective catalysts and optimized reaction conditions are crucial to minimize racemization during the cyclization process. mdpi.com Catalysts such as certain tin compounds are chosen for their ability to promote the desired intramolecular transesterification without significantly affecting the chiral centers. mdpi.com The reaction is typically carried out under conditions that favor the rapid removal of the formed L-lactide from the reaction mixture, thereby limiting its exposure to conditions that could induce racemization. nih.gov

The enzymatic synthesis of L-lactide from L-lactic acid precursors also holds great promise for achieving high optical purity due to the inherent stereospecificity of enzymes. nih.gov

Racemization Phenomena leading to Meso-Lactide

Racemization is a significant challenge in the synthesis of stereochemically pure lactides. During the conversion of an enantiopure precursor like L-methyl lactoyllactate to L-lactide, competing side reactions can lead to the formation of meso-lactide and D-lactide. This loss of stereochemical purity can occur through several mechanisms, particularly at the high temperatures often employed in the synthesis. nih.gov

One proposed mechanism for racemization involves the enolization of the ester group, which leads to a loss of stereochemistry at the adjacent chiral center. nih.gov The presence of certain catalysts and impurities can also promote racemization. nih.gov For instance, heating L,L-lactide, especially in the presence of a catalyst like MgO, can lead to an equilibrium mixture of L,L-, D,D-, and meso-lactide. nii.ac.jp This indicates that direct racemization of the lactide ring is possible.

The formation of even small amounts of meso-lactide can significantly impact the properties of the final PLA, leading to a decrease in crystallinity, melting point, and mechanical strength. mdpi.com Therefore, understanding and controlling the factors that lead to racemization are critical for the production of high-quality, isotactic PLA.

Table 3: Factors Influencing Racemization in Lactide Synthesis

| Factor | Effect on Racemization | Explanation |

| High Temperature | Increases | Provides the activation energy for racemization pathways like enolization and direct epimerization. nii.ac.jpnih.gov |

| Catalyst Type | Varies | Some catalysts, particularly basic ones, can promote racemization. Lewis acid/base pairs can be used to intentionally epimerize meso-lactide to a racemic mixture. nii.ac.jpgoogle.com |

| Reaction Time | Increases | Longer exposure to high temperatures and catalytic conditions increases the probability of racemization. nii.ac.jp |

| Impurities | Can increase | Basic or acidic impurities can catalyze racemization reactions. nih.gov |

Insufficient Information Available for Requested Article on this compound

Following a comprehensive review of scientific literature and process engineering databases, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article focusing solely on the "Process Engineering and Reaction Optimization in this compound Transformations" as per the specified outline.

The requested article structure is highly specific, detailing sections on cyclic esterification, azeotropic distillation, solvent effects, and various process parameters related to this compound. However, extensive searches have revealed that the vast majority of research in this area concentrates on the production and optimization of a related but distinct compound, methyl lactate .

While the synthesis of methyl lactate from lactic acid can involve the formation of intermediates like lactoyllactic acid, the literature does not provide in-depth analysis or dedicated studies on the specific transformations of this compound itself. Key areas outlined in the request, such as "Cyclic Esterification for Water Removal" and "Feedstream Concentration Effects on Conversion Efficiency" for this compound, are not substantially covered in the available research.

Due to the lack of specific data, research findings, and detailed kinetic and process parameter studies for this compound, creating an article that meets the required depth, accuracy, and adherence to the provided outline is not feasible at this time. Attempting to do so would involve extrapolation from data on other compounds, which would violate the instruction to focus solely on the requested topics for this compound.

Process Engineering and Reaction Optimization in Methyl Lactoyllactate Transformations

Integrated Process Designs for Methyl Lactoyllactate Utilization

Integrated process design is crucial for optimizing the economic viability and efficiency of converting this compound into valuable downstream products like methyl lactate (B86563) and lactide. By combining reaction and separation steps, and carefully managing process flows, significant improvements in yield, purity, and energy consumption can be achieved.

Continuous Process Configurations (Batch, Fed-Batch, Continuous)

The choice of reactor configuration—batch, fed-batch, or continuous—profoundly impacts the transformation of this compound. Each configuration offers distinct advantages and disadvantages depending on the production scale, reaction kinetics, and desired product specifications.

Batch Processes : In a batch process, all reactants are added to the reactor at the beginning of the process. infors-ht.com This method is well-suited for smaller production volumes, frequent product changes, and situations where traceability is critical. glatt.com However, batch processes can be limited by lower biomass and product yields and may face challenges with substrate or product inhibition. infors-ht.com

Fed-Batch Processes : This configuration involves adding one or more nutrients to the bioreactor during cultivation. This approach can lead to higher product yields compared to simple batch processes by controlling the concentration of reactants and avoiding inhibitory effects.

Continuous Processes : In a continuous process, fresh culture medium is continuously added while the product stream is simultaneously removed. infors-ht.com This method is ideal for large-scale, economical production with high, reproducible product quality, as it eliminates interruptions from batch changes and cleaning. glatt.com Continuous operations can significantly enhance the space-time yield of a reactor and are well-suited for processes where an excess of nutrients could lead to inhibition. infors-ht.com

The selection of the optimal process configuration depends on a variety of factors, as summarized in the table below.

| Feature | Batch Process | Fed-Batch Process | Continuous Process |

| Operation | Closed system; all reactants added at the start. infors-ht.com | Reactants are added incrementally during the process. | Open system; continuous inflow of reactants and outflow of products. infors-ht.com |

| Production Scale | Small quantities, limited campaign sizes. glatt.com | Intermediate to large scale. | Large production volumes (>500-1000 t/a). glatt.com |

| Advantages | High flexibility for product changes, simple setup. cerionnano.com | Higher product yields than batch, better control over reaction conditions. | High efficiency, consistent product quality, low manpower needs due to automation. glatt.com |

| Disadvantages | Lower productivity, potential for product/substrate inhibition. infors-ht.com | More complex process control required. | Higher risk of contamination over long periods, less flexible. infors-ht.com |

| Best Suited For | Specialty chemicals, rapid experiments, frequent formulation changes. infors-ht.comglatt.com | Processes where reactant concentration needs to be controlled to maximize yield. | Bulk chemical production with 24/7 shift operations. glatt.com |

Multi-Stage Reaction Vessels (e.g., Water Stripping Columns, Distillation Columns)

Multi-stage reaction vessels, particularly reactive distillation columns, are highly effective for transformations involving this compound. These systems integrate reaction and separation into a single unit, which is particularly advantageous for equilibrium-limited reactions, such as the esterification of lactic acid or the hydrolysis of methyl lactate.

In the synthesis of methyl lactate from lactic acid and methanol (B129727), reactive distillation is challenging because methanol has a lower boiling point (337 K) than the products, methyl lactate (417 K) and water (373 K). researchgate.netbrad.ac.uk A conventional distillation column would separate the methanol from the lactic acid, significantly reducing the reaction conversion. researchgate.netbrad.ac.uk To overcome this, specialized configurations like the middle vessel batch reactive distillation (MVBRD) column have been explored. researchgate.net The MVBRD combines a batch rectifier and a batch stripper, allowing for the simultaneous removal of light and heavy fractions from the top and bottom, respectively, while the main product can be recovered from the middle vessel. researchgate.net This setup is effective for the hydrolysis of methyl lactate to produce high-purity lactic acid. researchgate.net

Recycle Stream Integration in Production Systems

The integration of recycle streams is a cornerstone of efficient and sustainable chemical processing. In the context of this compound transformations, recycling unreacted raw materials or separation agents can drastically improve process economics.

For instance, in processes for producing methyl lactate, methanol is often used in excess to drive the esterification reaction forward. The product stream, therefore, contains methyl lactate, methanol, and potentially an extractant used in separation. google.com A subsequent separation step can isolate the methyl lactate, while the recovered methanol and extractant can be recycled back into the process. google.com This minimizes waste and reduces the cost associated with fresh raw materials.

Recycling can also play a role in managing reaction kinetics. In a batch reactive recovery system for lactic acid, a recycle stream can compensate for the loss of volatile methanol during the initial stages of the reaction, helping to maintain the reaction rate. kiche.or.kr

Oligomer Control and Minimization of Higher Molecular Weight Species during Conversion

A significant challenge in the conversion of this compound and related compounds is the tendency of lactic acid to undergo self-polymerization, forming linear oligomers like lactoyllactic acid and other higher molecular weight species. metu.edu.tr The formation of these oligomers reduces the yield of the desired monomeric product, such as methyl lactate or the cyclic ester, lactide.

The control of these side reactions is critical for process efficiency. The presence of water plays a key role; water can hydrolyze the lactoyllactic acid, shifting the equilibrium back towards lactic acid, which can then be esterified to form methyl lactate. metu.edu.tr This indicates that carefully controlling the water concentration within the reactor is a viable strategy for minimizing oligomer formation.

Process conditions such as temperature and catalyst concentration also influence the rate of oligomerization. Higher temperatures can accelerate both the desired conversion and the undesired side reactions. Therefore, optimizing the reaction temperature is essential to maximize the formation of the target product while suppressing the generation of higher molecular weight species. In the conversion of glucose to methyl lactate, for example, high temperatures and catalyst concentrations can lead to the further conversion of the methyl lactate product into various by-products. ncsu.edu

Downstream Processing and Recovery of Cyclic Esters from this compound Streams

Following the conversion of this compound, the resulting stream typically contains the desired cyclic ester (e.g., lactide), unreacted starting materials, oligomers, and catalyst residues. Effective downstream processing is required to isolate and purify the cyclic ester to meet the stringent requirements for polymerization into high-quality polylactide (PLA).

Crystallization Techniques for Product Purification

Crystallization is a primary method for purifying lactide from crude reaction mixtures. researchgate.net Both solvent-based recrystallization and melt crystallization are employed to achieve polymer-grade purity.

Melt Crystallization : This technique offers a substantially solvent-free method for purification. google.com The process involves cooling a molten lactide mixture to just below its freezing point, causing the lactide to partially crystallize. google.com This forms a solid phase with a lower impurity content and a liquid phase where impurities are concentrated. google.comgoogle.com The purified solid phase is then separated from the liquid. google.com A subsequent "sweating" step can further enhance purity by gently warming the solid crystals to melt away remaining impurities. google.com

Solvent Recrystallization : This is a widely used method that involves dissolving the crude lactide in a suitable solvent, followed by cooling to induce crystallization. polylactide.com Impurities remain dissolved in the solvent, allowing for the separation of pure lactide crystals. polylactide.com The choice of solvent is critical to the efficiency of the process.

A study on recrystallization using alternating solvents found that using ethanol (B145695) first resulted in a high crystallization rate, while a subsequent recrystallization in ethyl acetate (B1210297) yielded a product that could be polymerized into high molecular weight polylactide. researchgate.net

The table below summarizes key aspects of different crystallization techniques for lactide purification.

| Crystallization Method | Description | Key Solvents/Conditions | Advantages |

| Melt Crystallization | Purification without solvents by partially crystallizing a molten mixture and separating the solid and liquid phases. google.comgoogle.com | Cooling molten lactide to or slightly below its freezing point. google.comgoogle.com | Substantially solvent-free, environmentally friendly. google.com |

| Solvent Recrystallization | Dissolving crude product in a solvent and then crystallizing by cooling. polylactide.com | Ethyl acetate, ethanol, dichloromethane. polylactide.comresearchgate.net | Effective at removing a wide range of impurities. polylactide.com |

| Alternating Solvent Recrystallization | A two-step process using different solvents to optimize both crystallization rate and final product quality. researchgate.net | 1. Ethanol (for high crystallization rate) 2. Ethyl acetate (for high molecular weight polymer). researchgate.net | Achieves both high yield and high purity suitable for polymerization. researchgate.net |

Solvent Extraction Methods for Cyclic Ester Recovery

Solvent extraction, also known as liquid-liquid extraction, is a crucial purification technique in the production of cyclic esters like this compound. This method separates compounds based on their differing relative solubilities in two immiscible liquids, typically an aqueous (water-based) phase and an organic solvent phase. wikipedia.org The fundamental principle involves the transfer of a solute from one liquid phase to another, allowing for the isolation of the target cyclic ester from various impurities. wikipedia.org

In the context of cyclic ester transformations, a common impurity profile includes the starting hydroxycarboxylic acid (or its ester), linear oligomers, and residual catalysts. google.comgoogle.com Solvent extraction provides an effective means to remove these impurities, particularly water-soluble ones like acids and some oligomers. google.compolylactide.com

The process generally involves the following steps:

A reaction mixture containing the cyclic ester is introduced to a separatory funnel or a mixer-settler unit. wikipedia.orgyoutube.com

An immiscible solvent, often an aqueous solution, is added. google.comgoogle.com

The mixture is agitated to facilitate the transfer of impurities from the organic phase (containing the cyclic ester) to the aqueous phase. youtube.comlibretexts.org

The layers are allowed to separate based on density. The organic phase, now enriched with the purified cyclic ester, is collected, while the aqueous phase containing the impurities is removed. google.comlibretexts.org

A key advantage of this method is its ability to be tailored by modifying the aqueous phase. For instance, washing the organic layer with a basic aqueous solution, such as sodium bicarbonate, can effectively remove acidic impurities by converting them into their water-soluble salts, which are then partitioned into the aqueous layer. weebly.com Similarly, an acidic wash can remove basic impurities. libretexts.org

An integrated process for producing and purifying cyclic esters can involve introducing an aqueous solvent to the product stream. This allows the composition to separate into a first phase comprising the cyclic esters and the organic solvent, and a second phase containing the aqueous solvent and impurities. google.com Solvents used for the extraction must be chosen carefully to be non-reactive with the cyclic esters. Alcohols, for example, are generally not preferred as they can participate in ring-opening reactions. google.com

The table below summarizes common solvents and their roles in cyclic ester purification, primarily derived from studies on lactide, a closely related cyclic ester.

| Solvent System Component | Purpose | Typical Impurities Removed | Reference(s) |

| Aqueous Phase | |||

| Water / Brine | Washing | Water-soluble oligomers, residual salts | google.comlibretexts.org |

| Dilute Base (e.g., Sodium Bicarbonate) | Neutralization / Extraction | Lactic acid, acidic oligomers | weebly.com |

| Organic Phase | |||

| Toluene | Reaction/Extraction Solvent | Dissolves cyclic ester, separating it from aqueous-soluble impurities | nih.gov |

| Ethyl Acetate | Recrystallization Solvent | Separates cyclic ester from soluble impurities upon cooling/crystallization | polylactide.comresearchgate.net |

| Dichloromethane | Recrystallization Solvent | Similar to ethyl acetate, used for dissolving the ester for purification | polylactide.com |

Distillation and Membrane-Based Separations

Following primary purification steps like solvent extraction, distillation and membrane-based techniques can be employed to achieve the high purity of cyclic esters such as this compound required for polymerization.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. weebly.comrochester.edu For cyclic esters, which can be susceptible to thermal degradation and ring-opening polymerization at elevated temperatures, purification is typically carried out via vacuum distillation. google.comgoogle.com Operating under reduced pressure lowers the boiling points of the compounds, minimizing undesirable side reactions. google.comrochester.edu

Key considerations for the distillation of cyclic esters include:

Pressure: The process is preferably conducted at reduced pressures, often in the range of 10-100 mbar. google.com

Temperature: Lower distillation temperatures are favored to prevent product loss and contamination. Temperatures are ideally kept below 180°C, and preferably around 150°C. google.com

Feed Composition: The crude feed to the distillation column typically contains the cyclic ester along with impurities like water, the parent hydroxy acid, and linear oligomers. The initial distillation step can be designed to remove a significant portion of water and other volatile components in the vapor phase. google.com

Distillation can also be used to separate different isomeric forms of cyclic esters if their boiling points are sufficiently different. For instance, while L-lactide, D-lactide, and D,L-lactide have very similar boiling points, meso-lactide's boiling point is significantly lower, allowing for its separation through a carefully designed distillation system. google.com

The following table outlines typical parameters for the vacuum distillation of lactide, which serves as a model for this compound.

| Parameter | Typical Range | Rationale | Reference(s) |

| Temperature | 150 - 180°C | Minimizes thermal degradation and side reactions (e.g., polymerization). | google.com |

| Pressure | 10 - 100 mbar | Lowers the boiling point of the cyclic ester to a safe operating temperature. | google.com |

Membrane-Based Separations

Membrane separation technologies offer an alternative, often energy-efficient, approach for purification. While techniques like nanofiltration and reverse osmosis are more commonly applied to the recovery of precursors like lactic acid from fermentation broths, nih.govnih.gov pervaporation is a relevant membrane process for transformations involving esters.

Pervaporation is a separation process in which a liquid mixture is placed in contact with one side of a membrane, and the permeate is removed as a vapor from the other side. It is particularly effective for separating water from organic mixtures. In the context of esterification reactions that produce this compound, water is a byproduct. Its presence can limit the reaction equilibrium. mdpi.com

Methyl Lactoyllactate As a Precursor in Polymer Science

Role in the Production of Biodegradable Polymers

The primary role of methyl lactoyllactate in polymer science is as an intermediate in the "prepolymer route" to producing lactide. researchgate.netacs.org This method is an important alternative to the traditional pathway of dehydrating lactic acid. In this process, a starting material like methyl lactate (B86563) undergoes a catalyzed condensation reaction to form short-chain polymers known as oligomers. researchgate.net The first and simplest of these oligomers is the dimer, this compound.

This mixture of oligomers, rich in species like this compound, serves as the direct precursor to lactide. The oligomer mixture is subsequently heated under vacuum in the presence of a catalyst, causing it to undergo an intramolecular transesterification or "back-biting" reaction. This depolymerization step breaks down the linear oligomers to form the stable, six-membered cyclic dimer, lactide. nih.gov The resulting lactide is then purified and used in a ring-opening polymerization (ROP) reaction to produce high-molecular-weight polylactic acid. nih.gov

Therefore, while not a direct building block added to a growing polymer chain, the formation and subsequent conversion of this compound and its longer-chain oligomer counterparts are essential for creating the high-purity lactide monomer necessary for producing commercial-grade biodegradable PLA. researchgate.netnih.gov

Linkage to Polylactic Acid (PLA) Synthesis Pathways

The synthesis of high-molecular-weight PLA is predominantly achieved through the ring-opening polymerization of lactide. nih.govcore.ac.uk The pathway involving this compound is specifically linked to an upstream process for producing this lactide monomer from an alkyl lactate feedstock. researchgate.netacs.org

This "Alkyl Lactate to PLA" pathway can be outlined as follows:

Oligomerization: The process begins with methyl lactate, which is subjected to heat and a catalyst. This induces a condensation reaction where molecules of methanol (B129727) are eliminated, and lactate units link together to form linear oligomers. The initial product of this step is the dimer, this compound. As the reaction proceeds, a prepolymer mixture of varying short chain lengths is formed. researchgate.netacs.org

Depolymerization to Lactide: The prepolymer (oligomer) mixture is then heated, typically at a higher temperature and under reduced pressure, with a depolymerization catalyst. This causes the oligomer chains to cyclize, yielding crude lactide, which is removed from the reaction vessel by distillation. researchgate.netnih.gov

Purification: The crude lactide is purified, usually through recrystallization, to remove residual oligomers, catalysts, and byproducts. The purity of the lactide is critical for the final polymerization step. mdpi.com

Ring-Opening Polymerization (ROP): The purified lactide is melted in the presence of an initiator or catalyst (such as Tin(II) octoate), which opens the cyclic dimer and initiates the formation of long polymer chains, resulting in high-molecular-weight PLA. nih.govcore.ac.uk

This pathway contrasts with the more traditional route, which starts with the dehydration and oligomerization of aqueous lactic acid before depolymerization to lactide. core.ac.uk The use of methyl lactate as a starting point offers potential advantages in purification and process control.

| Synthesis Pathway Stage | Traditional Lactic Acid Route | Alkyl Lactate Route (Involving this compound) |

| Starting Material | Lactic Acid | Methyl Lactate |

| Step 1 | Dehydration & Oligomerization | Catalytic Oligomerization |

| Key Intermediate(s) | Lactic Acid Oligomers | Methyl Lactate Oligomers (incl. This compound) |

| Step 2 | Depolymerization of Oligomers | Depolymerization of Oligomers |

| Product of Step 2 | Crude Lactide | Crude Lactide |

| Step 3 | Purification | Purification |

| Step 4 | Ring-Opening Polymerization | Ring-Opening Polymerization |

| Final Product | Polylactic Acid (PLA) | Polylactic Acid (PLA) |

This table illustrates the parallel stages of PLA synthesis, highlighting where the this compound intermediate fits within the alkyl lactate pathway.

Strategies for Enhancing Polymerization Efficiency via this compound Intermediates

Catalyst Selection: The choice of catalyst is critical for both the initial oligomerization of methyl lactate and the subsequent depolymerization into lactide. Tin-based catalysts, particularly Tin(II) octoate (Sn(Oct)₂), have been found to be highly effective. They not only promote a high yield of oligomers from the alkyl lactate but are also selective for the desired L-lactide isomer, which is crucial for producing crystalline PLA. researchgate.netacs.org

Effect of Starting Material: Studies have investigated how the alkyl group of the starting lactate ester affects the final lactide yield. Research comparing methyl, ethyl, and butyl lactate has shown that ethyl lactate can produce the highest yield of lactide under certain conditions, suggesting that the nature of the ester group influences the efficiency of the oligomerization and depolymerization steps. researchgate.net

Optimal Oligomer Molecular Weight: The efficiency of the depolymerization step is strongly linked to the average molecular weight of the prepolymer mixture. Research has demonstrated that an oligomer with a number-average molecular weight (Mn) in the range of 600–800 g/mol results in the highest lactide yield. researchgate.net If the oligomers are too short, the reaction equilibrium may not favor lactide formation, and if they are too long, side reactions and viscosity issues can reduce efficiency.

| Parameter | Condition / Finding | Impact on Efficiency | Reference |

| Catalyst | Tin(II) octoate (Sn(Oct)₂) | Found to be most effective for high oligomer yield and L-lactide selectivity. | researchgate.netacs.org |

| Starting Material | Ethyl Lactate | Provided the highest lactide yield compared to methyl and butyl lactate in a comparative study. | researchgate.net |

| Oligomer Molecular Weight | 600–800 g/mol | Determined to be the optimal range for maximizing the yield of the subsequent lactide formation step. | researchgate.net |

| Depolymerization Temperature | 180°C | Identified as the optimal temperature for an oligomer of ~1274 g/mol to maximize lactide yield over side reactions. | acs.org |

This table summarizes key research findings aimed at optimizing the synthesis of lactide from alkyl lactates via oligomeric intermediates like this compound.

Advanced Topics and Future Research Directions in Methyl Lactoyllactate Chemistry

Investigation of Novel Catalytic Systems for Enhanced Selectivity and Yield

The quest for more efficient and selective catalysts for the synthesis of methyl lactate (B86563), the precursor to methyl lactoyllactate, is a significant area of research. High yields and selectivity are paramount for the economic viability of PLA production and other applications. Researchers are exploring a range of catalytic systems, from metal complexes to heterogeneous catalysts, to improve reaction kinetics and product purity.

One promising area of investigation involves the use of well-defined Zn(II) complexes for the degradation of polylactic acid to form methyl lactate. nih.gov These catalysts have been shown to facilitate a consecutive reaction mechanism where PLA is first broken down into oligomeric intermediates, which are then converted to methyl lactate. nih.gov A notable advantage of these Zn(II) complexes is that the reaction rate is independent of the initial molecular weight of the PLA, which is a significant benefit for industrial-scale chemical recycling of mixed PLA waste. nih.gov

Heterogeneous catalysts are also receiving considerable attention due to their ease of separation and potential for reuse. Hierarchical Lewis acidic Sn-Beta zeolites have been successfully employed for the conversion of sugars into methyl lactate. abo.fi These catalysts provide strong Lewis acid sites that are crucial for the reaction pathway. nih.gov Research has demonstrated that a high yield of methyl lactate (68%) can be achieved from glucose at 160°C using a Sn(salen)/octylmethyl imidazolium (B1220033) bromide catalyst system. abo.fi Another innovative approach involves the use of a combined Au-CuO and Sn-Beta catalyst system for the oxidation of glycerol (B35011) to methyl lactate, achieving a yield of 59%. mdpi.com

The following table summarizes the performance of various catalytic systems in the synthesis of methyl lactate:

| Catalyst System | Feedstock | Temperature (°C) | Yield (%) | Reference |

| Zn(II) complexes | Polylactic Acid | 313.2–383.2 K | - | nih.gov |

| Sn(salen)/octylmethyl imidazolium bromide | Glucose | 160 | 68 | abo.fi |

| Hierarchical Lewis acidic Sn‐Beta | Glucose | 200 | 58 (lactic acid) | abo.fi |

| Au-CuO/Sn-Beta | Glycerol | 90 | 59 | mdpi.com |

| HZSM-5-supported bimetallic Au-Pd | Glycerol | 80-140 | 96.0 | google.com |

Future research in this area will likely focus on the design of even more robust and selective catalysts with lower environmental impact and cost, as well as the optimization of reaction conditions for continuous processes.

Development of Sustainable Production Routes for this compound

The development of sustainable production routes for this compound is intrinsically linked to the green synthesis of its precursor, methyl lactate. The emphasis is on utilizing renewable feedstocks and environmentally benign processes to reduce the carbon footprint and dependence on fossil fuels.

A primary focus of sustainable production is the conversion of biomass-derived resources. Sugars, such as glucose, are key platform chemicals that can be valorized into a range of valuable products, including methyl lactate. nih.gov The transformation of sugars and their derivatives into methyl lactate is a critical area of research, with various catalytic systems being explored to optimize this conversion. abo.finih.gov

Glycerol, a byproduct of biodiesel production, is another abundant and renewable feedstock for methyl lactate synthesis. mdpi.comgoogle.com The catalytic conversion of glycerol to methyl lactate represents a value-added proposition for the biodiesel industry and contributes to a more circular economy. mdpi.com One-step methods for synthesizing methyl lactate from biomass glycerol are being developed, with some processes reporting yields as high as 96.0%. google.com

The chemical recycling of PLA back to methyl lactate is also a cornerstone of sustainable production. nih.gov This approach not only diverts plastic waste from landfills but also creates a closed-loop system where the monomer can be repolymerized into new PLA products. dntb.gov.ua

Key aspects of sustainable production routes include:

Use of Renewable Feedstocks: Prioritizing biomass sources like sugars, glycerol, and lignocellulosic materials. nih.govmdpi.commdpi.com

Green Solvents: Employing environmentally friendly solvents like methyl lactate itself, which is biodegradable and has low toxicity. biviture.comatamanchemicals.com

Catalyst Reusability: Designing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles. abo.fi

Process Intensification: Developing integrated processes, such as reactive distillation, to improve energy efficiency and reduce waste.

Future efforts will likely concentrate on improving the efficiency of converting raw biomass into methyl lactate and integrating these processes into existing biorefinery frameworks.

Exploration of New Applications in Materials Science Beyond Lactide Polymerization

While this compound is primarily known as a precursor to PLA, its monomer, methyl lactate, and its derivatives are being explored for a variety of applications in materials science beyond traditional lactide polymerization. The unique chemical structure of these compounds, featuring ester and hydroxyl functionalities, makes them versatile building blocks for novel materials.

One area of interest is the synthesis of graft copolymers. For instance, novel poly(methylenelactide-g-L-lactide) graft copolymers have been synthesized by combining vinyl addition and ring-opening polymerization. nih.gov This approach allows for the creation of polymers with tailored properties that differ from those of conventional PLA. nih.gov

The biodegradability of lactate-based compounds is a key driver for their use in new materials. Research is being conducted on novel biodegradable molecularly imprinted polymers based on poly(3-hydroxybutyrate) that incorporate lactate-derived monomers. researchgate.net These materials have potential applications in areas such as controlled release and chiral separations. Additionally, biodegradable composites are being developed by incorporating wood leachate into a PLA matrix, which can enhance properties like antibacterial activity. mdpi.com

Methyl lactate itself is gaining traction as a green solvent in various industrial applications, including the formulation of paints, coatings, and cleaning agents. biviture.comchemimpex.com Its excellent solvency, low toxicity, and biodegradability make it a sustainable alternative to conventional volatile organic compounds (VOCs). biviture.comatamanchemicals.com

Future research is expected to uncover new polymeric architectures and composite materials derived from this compound and its analogues, leading to advanced materials with enhanced biodegradability, functionality, and performance for a wide range of applications.

Computational Chemistry Approaches to Reaction Mechanisms of this compound Transformations

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in the formation and transformation of this compound and its precursors. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide detailed insights at the molecular level that are often difficult to obtain through experimental methods alone. researchgate.netnih.gov

DFT calculations have been extensively used to study the properties and structure of methyl lactate. researchgate.netnih.gov These studies have helped to determine the most stable conformers of the molecule in both the gas phase and in solution by analyzing torsional barriers. nih.gov Furthermore, DFT has been employed to investigate the enantiospecific adsorption of methyl lactate on chiral surfaces, which is crucial for understanding and developing stereoselective catalytic processes. researchgate.net

Molecular dynamics simulations offer a way to study the medium- and large-range effects of the solvent environment on the behavior of methyl lactate. nih.gov These simulations have been used to analyze the structural and dynamic aspects of pure methyl lactate and its mixtures with other solvents, such as water and methanol (B129727). nih.gov Understanding the intramolecular and intermolecular hydrogen bonding is key to comprehending the behavior of methyl lactate in different environments. nih.gov

Computational approaches are also valuable for studying the reaction pathways of methyl lactate formation. For example, in the transesterification of PLA with methanol to form methyl lactate, computational models can help to understand the kinetics and mechanism of the reaction, including the formation of intermediate oligomers. nih.gov

Future directions in this field will likely involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) approaches, to accurately model complex reaction environments. researchgate.net These studies will be instrumental in the rational design of new catalysts and the optimization of reaction conditions for the synthesis and transformation of this compound.

Valorization of Lactic Acid Derivatives through this compound Pathways

The valorization of lactic acid and its derivatives, particularly PLA, into value-added chemicals is a key strategy in the development of a sustainable bio-based economy. This compound and its precursor, methyl lactate, serve as crucial intermediates in these valorization pathways.

The chemical recycling of PLA into methyl lactate is a prime example of valorization. nih.gov This process not only addresses the issue of plastic waste but also recovers a valuable chemical feedstock that can be used to produce new polymers or other chemicals. dntb.gov.ua The conversion of methyl lactate back to lactide completes the circular process for polylactide chemistry. dntb.gov.ua

Methyl lactate itself is a versatile platform chemical that can be transformed into a variety of other useful compounds. For instance, it can be used as a starting material for the synthesis of 1,2-propanediol, a commodity chemical with numerous industrial applications. atamanchemicals.com The dehydration of methyl lactate in the presence of a suitable catalyst can yield methyl acrylate, an important monomer for the production of acrylic polymers and resins. google.com

The transformation of biomass-derived sugars and glycerol into methyl lactate also represents a significant valorization pathway. nih.govmdpi.com These processes convert lower-value renewable resources into a more valuable and versatile chemical intermediate.

The following table highlights some of the key transformations in the valorization of lactic acid derivatives via methyl lactate:

| Starting Material | Intermediate | Final Product | Significance | Reference |

| Polylactic Acid (PLA) | Methyl Lactate | Lactide/New PLA | Chemical recycling, circular economy | nih.govdntb.gov.ua |

| Methyl Lactate | - | 1,2-Propanediol | Production of a commodity chemical | atamanchemicals.com |

| Methyl Lactate | - | Methyl Acrylate | Monomer for acrylic polymers | google.com |

| Sugars (e.g., Glucose) | Methyl Lactate | - | Conversion of biomass to a platform chemical | nih.gov |

| Glycerol | Methyl Lactate | - | Valorization of a biodiesel byproduct | mdpi.com |

Future research will likely focus on discovering new catalytic transformations of methyl lactate to produce a wider range of bio-based chemicals and materials, further enhancing the economic and environmental benefits of lactic acid valorization.

Synthesis and Study of Analogues and Derivatives of this compound (e.g., Ethyl Lactoyllactate, Butyl Lactoyllactate)

The synthesis and study of analogues and derivatives of this compound, such as ethyl lactoyllactate and butyl lactoyllactate, are expanding the scope of lactate-based chemistry. These compounds, derived from the esterification of lactic acid with different alcohols, offer a range of properties that can be tailored for specific applications.

Butyl Lactate and Butyl Lactoyllactate: Butyl lactate is another important lactate ester, synthesized from the reaction of lactic acid with n-butanol. atamanchemicals.com It is a high-boiling-point solvent used in paints, coatings, and inks. alfa-chemistry.com Like its methyl and ethyl counterparts, butyl lactate is considered a green solvent due to its derivation from renewable resources and its biodegradability. alfa-chemistry.commdpi.com The synthesis of butyl lactate can be carried out non-catalytically at high temperatures or by using various catalysts, such as transition-metal-substituted phosphotungstic acid salts. mdpi.comscispace.com Butyryl butyl lactate, a derivative of butyl lactate, is used as a fragrance and flavoring agent. google.com

The properties of these lactate esters can be fine-tuned by changing the alkyl group of the alcohol used in their synthesis. This allows for the development of a family of lactate-based solvents and chemical intermediates with a range of boiling points, solvency characteristics, and other physical properties.

The table below provides a comparison of the properties and synthesis of methyl, ethyl, and butyl lactate:

| Compound | Formula | Boiling Point (°C) | Synthesis Reactants | Key Applications | References |

| Methyl Lactate | C4H8O3 | 145 | Lactic acid, Methanol | Solvent, Chemical intermediate | atamanchemicals.comnist.gov |

| Ethyl Lactate | C5H10O3 | 154 | Lactic acid, Ethanol (B145695) | Green solvent, Flavoring agent | rsc.orgchemicalbook.com |

| Butyl Lactate | C7H14O4 | 188 | Lactic acid, n-Butanol | High-boiling-point solvent, Fragrance intermediate | atamanchemicals.comalfa-chemistry.com |

Future research in this area will continue to explore the synthesis of other alkyl lactoylactates and their derivatives, as well as their potential applications in various fields, further expanding the platform of bio-based chemicals derived from lactic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.